N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807662
InChI: InChI=1S/C17H17N5O2S/c1-24-12-7-5-11(6-8-12)9-18-16(23)15-13-3-2-4-14(13)25-17(15)22-10-19-20-21-22/h5-8,10H,2-4,9H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.4 g/mol

N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC14807662

Molecular Formula: C17H17N5O2S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -

Specification

Molecular Formula C17H17N5O2S
Molecular Weight 355.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H17N5O2S/c1-24-12-7-5-11(6-8-12)9-18-16(23)15-13-3-2-4-14(13)25-17(15)22-10-19-20-21-22/h5-8,10H,2-4,9H2,1H3,(H,18,23)
Standard InChI Key HWUZWFAKLIYEFP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a cyclopentathiophene backbone fused with a tetrazole ring at the 2-position and a methoxybenzylcarboxamide group at the 3-position. Key structural identifiers include:

PropertyValue
IUPAC NameN-[(4-Methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Canonical SMILESCOC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4
Molecular FormulaC17H17N5O2S\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight355.4 g/mol
PubChem CID49653831

The tetrazole ring contributes to hydrogen-bonding capabilities, while the methoxybenzyl group enhances lipophilicity, critical for membrane permeability.

Spectroscopic Data

Infrared (IR) spectroscopy reveals absorption bands at 3309 cm1^{-1} (N–H stretch) and 1670 cm1^{-1} (C=O stretch), consistent with carboxamide functionalities . Nuclear magnetic resonance (NMR) data show distinct signals for the methoxybenzyl protons (δ\delta 3.81 ppm, singlet) and tetrazole protons (δ\delta 7.54 ppm, singlet) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves multi-step reactions starting from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1) :

  • Tetrazole Ring Formation:
    Compound 1 reacts with triethyl orthoformate and sodium azide in glacial acetic acid to form ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2) .

    C12H13NO2S+HN3C13H13N5O2S(Yield: 68%)\text{C}_{12}\text{H}_{13}\text{NO}_{2}\text{S} + \text{HN}_{3} \rightarrow \text{C}_{13}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S} \quad \text{(Yield: 68\%)}
  • Carboxamide Derivatization:
    Intermediate 2 undergoes aminolysis with 4-methoxybenzylamine in tetrahydrofuran (THF) to yield the final product. Purification via high-performance liquid chromatography (HPLC) achieves >95% purity.

Reaction Conditions and Challenges

  • Temperature: Tetrazole formation requires reflux at 80°C for 12 hours .

  • Catalysts: Sodium azide acts as a nucleophile, while acetic acid protonates intermediates .

  • Byproducts: Unreacted azide residues necessitate careful quenching to avoid explosive hazards.

Biological Activity and Mechanisms

CompoundMCF-7 IC50_{50} (μM)HCT-116 IC50_{50} (μM)
10b19.4 ± 0.2222.1 ± 0.18
10e14.5 ± 0.3017.9 ± 0.25
Doxorubicin40.0 ± 3.935.0 ± 2.8

The methoxybenzyl group enhances DNA intercalation, while the tetrazole ring inhibits topoisomerase II .

Antimicrobial Effects

Preliminary studies suggest activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The carboxamide moiety disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins.

Pharmacological Evaluation

ADME Profiling

In silico predictions using SwissADME indicate:

  • Absorption: High gastrointestinal absorption (95%) due to logP = 2.8 .

  • Metabolism: CYP3A4-mediated oxidation of the methoxybenzyl group .

  • Excretion: Renal clearance (70%) predominates over hepatic .

Molecular Docking Studies

Docking against epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) reveals:

  • EGFR: Binding energy = -9.2 kcal/mol; hydrogen bonds with Met793 and Lys745 .

  • PI3K: Binding energy = -8.7 kcal/mol; hydrophobic interactions with Val848 .

Applications and Future Directions

Therapeutic Development

  • Oncology: Phase I trials for analogs are underway, focusing on dose-limiting toxicities.

  • Antibiotics: Derivative libraries are being screened for MRSA activity.

Material Science

The tetrazole ring’s photoluminescence properties enable applications in organic light-emitting diodes (OLEDs).

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